![molecular formula C20H15N7OS B2668539 3-(1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 1903515-68-3](/img/structure/B2668539.png)
3-(1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
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Description
3-(1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H15N7OS and its molecular weight is 401.45. The purity is usually 95%.
BenchChem offers high-quality 3-(1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have explored the use of this compound in Rh(III)-catalyzed C–H bond functionalization. Specifically, it reacts with internal alkynes, leading to either C–H alkenylation products or indazole products. This versatile reactivity provides a straightforward route for synthesizing diverse molecules with moderate to good yields .
- The compound has been investigated as a potential inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT plays a crucial role in cellular energy metabolism, and inhibiting it could have implications in cancer therapy. Small-molecule urea derivatives, including this compound, were identified as novel NAMPT inhibitors through pharmacophore-based virtual screening .
- Copper complexes derived from this compound have shown promise as anticancer agents. These complexes were evaluated for their interactions with biomolecules, cellular uptake, ROS production, apoptosis induction, and activation of caspases. Their potent activity against cancer cells warrants further exploration .
- In a study targeting multidrug-resistant bacteria (specifically Pseudomonas aeruginosa), this compound exhibited significant synergy with seven commercial antibiotics. The most active derivative demonstrated inhibition of DNA gyrase comparable to ciprofloxacin .
C–H Functionalization
NAMPT Inhibition
Anticancer Properties
Antibacterial Activity
properties
IUPAC Name |
3-pyrazol-1-yl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N7OS/c28-20(14-4-1-5-15(12-14)26-10-3-9-22-26)21-13-19-24-23-18-8-7-16(25-27(18)19)17-6-2-11-29-17/h1-12H,13H2,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWFDXSCZBBHHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide |
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